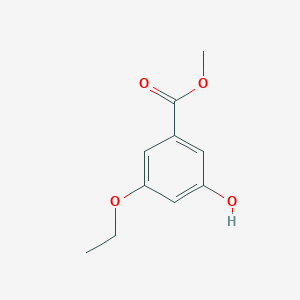

Methyl 3-ethoxy-5-hydroxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-ethoxy-5-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-14-9-5-7(10(12)13-2)4-8(11)6-9/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYWIKNNDSFNHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80578313 | |

| Record name | Methyl 3-ethoxy-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116169-07-4 | |

| Record name | Methyl 3-ethoxy-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Benzoate Esters in Chemical Synthesis and Derivatization

Benzoate (B1203000) esters are a well-established class of organic compounds characterized by the ester functional group attached to a benzene (B151609) ring. Their utility in organic synthesis is multifaceted, serving as crucial intermediates, protecting groups for hydroxyl functionalities, and key components in the construction of a wide array of more complex molecules. bldpharm.com The ester group can be readily hydrolyzed or transformed into other functional groups, providing a strategic handle for synthetic chemists to manipulate molecular structures.

The derivatization of benzoate esters, through reactions such as electrophilic aromatic substitution or modification of the ester group itself, allows for the creation of a diverse library of compounds with tailored electronic and steric properties. This adaptability has cemented their role in the development of pharmaceuticals, agrochemicals, and materials science. For instance, various ester derivatives are synthesized through esterification reactions to enhance the biological activity of natural products. scbt.com

Foundational Research on Substituted Hydroxybenzoates

The parent compound, 3,5-dihydroxybenzoic acid, serves as a common precursor for a variety of substituted hydroxybenzoates. hmdb.ca Its synthesis is well-documented, often involving the sulfonation of benzoic acid followed by alkaline fusion. orgsyn.org The presence of two hydroxyl groups offers multiple sites for derivatization, making it a valuable starting material.

The synthesis of methyl esters of hydroxybenzoic acids is a fundamental transformation in organic chemistry. A common method involves the direct esterification of the corresponding carboxylic acid with methanol (B129727), often catalyzed by an acid such as sulfuric acid. diva-portal.orggoogle.com For example, methyl 3,5-dihydroxybenzoate (B8624769) can be prepared by refluxing 3,5-dihydroxybenzoic acid in methanol with a catalytic amount of sulfuric acid. vt.edu

The selective functionalization of dihydroxybenzoates is a more nuanced challenge. To achieve selective alkylation or acylation of one hydroxyl group over the other, chemists often employ protection-deprotection strategies. For instance, a less sterically hindered hydroxyl group can be selectively acylated, allowing the other hydroxyl group to be alkylated. Subsequent removal of the acyl protecting group yields the mono-alkylated product. diva-portal.org This regioselective control is crucial for building complex molecular architectures.

Identifying Current Research Gaps and Future Directions for Methyl 3 Ethoxy 5 Hydroxybenzoate

Esterification Strategies for this compound

The introduction of the methyl ester group is a critical step in the synthesis of the target molecule. This can be accomplished through direct esterification or transesterification methods.

Direct Esterification Protocols and Optimization

Direct esterification, particularly Fischer esterification, is a widely used method for converting carboxylic acids to esters. scielo.bryoutube.comyoutube.com In the context of synthesizing this compound, the starting material is typically 3,5-dihydroxybenzoic acid. This reaction involves treating the benzoic acid derivative with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. scielo.bryoutube.comyoutube.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, excess methanol is often used, and the water formed as a byproduct is removed. youtube.com

A common procedure involves refluxing 3,5-dihydroxybenzoic acid in methanol with a catalytic amount of sulfuric acid. diva-portal.orggoogle.com The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). scielo.br Upon completion, the excess methanol is typically removed by evaporation under reduced pressure. scielo.brgoogle.com The crude product, methyl 3,5-dihydroxybenzoate (B8624769), is then purified. google.com Purification often involves partitioning the product between an organic solvent like ethyl acetate (B1210297) and a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove any unreacted acid. scielo.brgoogle.com The organic layer is then washed and dried, and the solvent is evaporated to yield the purified methyl 3,5-dihydroxybenzoate. scielo.brgoogle.com

Optimization of this process involves considering factors like the choice of catalyst, reaction temperature, and reaction time. While strong mineral acids are effective, alternative catalysts are also explored to improve yields and selectivity. google.comvdu.lt The temperature is typically kept at the reflux temperature of methanol to ensure a reasonable reaction rate. diva-portal.orggoogle.com

Interactive Data Table: Direct Esterification of 3,5-Dihydroxybenzoic Acid

| Starting Material | Reagents | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

| 3,5-Dihydroxybenzoic acid | Methanol | Sulfuric acid | Methanol | Reflux | Methyl 3,5-dihydroxybenzoate | 80 | diva-portal.org |

| 3,5-Dihydroxybenzoic acid | Methanol | Sulfuric acid | Methanol | 80-85 °C, 2h | Methyl 3,5-dihydroxybenzoate | 98 | google.com |

| 3,5-Di-tert-butyl-4-hydroxybenzoic acid | Methanol | p-Toluenesulfonic acid | Methanol | Reflux, 9h | Methyl 3,5-di-tert-butyl-4-hydroxybenzoate | 81.6 | google.com |

Transesterification Methodologies and Mechanistic Insights

Transesterification offers an alternative route to this compound, particularly when starting from an existing ester. This process involves the exchange of the alcohol part of an ester with another alcohol. In this case, an ester of 3-ethoxy-5-hydroxybenzoic acid could be reacted with methanol in the presence of a catalyst.

The mechanism of transesterification is similar to that of esterification and can be catalyzed by either acids or bases. The reaction proceeds through a tetrahedral intermediate. In the context of synthesizing the target compound, if one were to start with, for example, ethyl 3-ethoxy-5-hydroxybenzoate, reacting it with a large excess of methanol under acidic or basic conditions would shift the equilibrium towards the formation of this compound.

While direct esterification of the corresponding carboxylic acid is more common for this specific synthesis, transesterification is a valuable technique in broader organic synthesis and has been studied extensively for various esters, including those of hydroxybenzoic acids. researchgate.netgoogle.com The efficiency of transesterification can be influenced by the nature of the catalyst, the alcohol used, and the reaction conditions. researchgate.netgoogle.com

Selective Etherification of Hydroxybenzoate Precursors

The introduction of the ethoxy group onto the phenol (B47542) backbone is a crucial step that requires careful control to achieve the desired regioselectivity.

Alkylation Reactions for Ethoxy Group Introduction

The most common method for introducing the ethoxy group is through a Williamson ether synthesis, which is a type of alkylation reaction. rsc.org This involves reacting a phenoxide ion with an ethylating agent, such as ethyl iodide or ethyl bromide. The phenoxide is generated by treating the precursor, typically methyl 3,5-dihydroxybenzoate, with a base. nih.gov

Commonly used bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). nih.govthieme-connect.com The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone (B3395972). lu.se The choice of base and solvent can significantly impact the reaction's efficiency and selectivity. For instance, using a weaker base like potassium carbonate can sometimes offer better control over the reaction compared to a stronger base like sodium hydride. thieme-connect.com

Regioselective Considerations in Alkylation of Polysubstituted Phenols

A significant challenge in the synthesis of this compound is achieving regioselective etherification. When starting with methyl 3,5-dihydroxybenzoate, both hydroxyl groups are potentially reactive. To selectively ethylate only one of the hydroxyl groups, the reaction conditions must be carefully controlled.

The two hydroxyl groups in methyl 3,5-dihydroxybenzoate are electronically equivalent due to their meta positions relative to the ester group. However, subtle differences in steric hindrance or the use of specific reagents and conditions can sometimes lead to preferential reaction at one site. In many cases, a mixture of the desired mono-ethoxylated product, the di-ethoxylated byproduct, and unreacted starting material is obtained. thieme-connect.comnih.gov Therefore, purification by techniques such as column chromatography is often necessary to isolate the target compound. nih.gov

To circumvent the issue of regioselectivity, a protection-deprotection strategy can be employed. diva-portal.org This would involve selectively protecting one of the hydroxyl groups, performing the etherification on the unprotected hydroxyl group, and then removing the protecting group. However, for a molecule like methyl 3,5-dihydroxybenzoate where the hydroxyl groups are equivalent, this strategy is less straightforward. A more common approach is to carefully control the stoichiometry of the base and the ethylating agent to favor mono-alkylation. nih.gov

Interactive Data Table: Alkylation for Etherification

| Substrate | Alkylating Agent | Base | Solvent | Product | Reference |

| Methyl 3,5-dihydroxybenzoate | Ethyl iodide | Potassium carbonate | Acetone | Mixture including this compound | rasayanjournal.co.in |

| Methyl 3,4,5-trihydroxybenzoate | Ethyl iodide | Sodium hydrogen carbonate | Not specified | Mainly 4-ethoxy product | nih.gov |

| 2,4-dihydroxybenzaldehyde | Alkyl bromide | Cesium bicarbonate | Acetonitrile (B52724) | 4-alkoxy product | nih.gov |

| Catechols | Alkyl halides | K₂CO₃, NaHCO₃, NaH, or NaOEt | Various | Mixture of products | thieme-connect.com |

Multi-Component and Convergent Synthetic Routes to this compound

While linear synthetic sequences involving sequential esterification and etherification are common, multi-component reactions (MCRs) and convergent strategies offer more efficient alternatives for constructing complex molecules like this compound. nih.govd-nb.inforesearchgate.net

MCRs involve the combination of three or more reactants in a single step to form a product that incorporates portions of all the reactants. d-nb.inforesearchgate.net This approach is highly atom-economical and can significantly reduce the number of synthetic steps, purification processes, and waste generation. researchgate.net While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs are being increasingly applied to the synthesis of substituted benzoates and other aromatic compounds. nih.govbohrium.combeilstein-journals.org For instance, three-component coupling reactions involving arynes, nucleophiles, and carbon dioxide have been developed for the synthesis of ortho-substituted benzoates. nih.gov

Green Chemistry Principles Applied to the Synthesis of this compound and its Analogs

The application of green chemistry principles to the synthesis of this compound and its analogs is a critical area of research, aiming to reduce the environmental impact of chemical processes. These principles focus on the use of renewable feedstocks, the reduction of waste, and the use of less hazardous substances. Key strategies include the use of biocatalysis, alternative energy sources like microwave irradiation, and solvent-free reaction conditions such as mechanochemistry.

One of the primary routes to synthesizing this compound involves the selective etherification of one of the hydroxyl groups of a 3,5-dihydroxybenzoate derivative, followed by the esterification of the carboxylic acid. Green chemistry approaches can be applied to both of these fundamental transformations.

Biocatalysis and Enzymatic Synthesis

Enzymatic catalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for the synthesis of phenolic compounds and their derivatives. Lipases, for instance, are highly efficient in catalyzing esterification reactions under mild conditions. researchgate.net The enzymatic synthesis of diphenols has been successfully demonstrated, which can then be used as precursors for more complex molecules. researchgate.net While direct enzymatic synthesis of this compound is not widely reported, the principles are applicable. For example, a lipase (B570770) could potentially be used for the regioselective acylation of a dihydroxybenzoate, followed by a chemical etherification step, or vice-versa.

The enzymatic synthesis of various nucleotides has also been explored, demonstrating the versatility of biocatalysts in producing complex molecules. nih.govfrontiersin.org These methods often occur in aqueous media and at ambient temperatures, significantly reducing energy consumption and the need for organic solvents.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. The synthesis of various p-hydroxybenzoic acid hydrazide derivatives has been successfully achieved using microwave-assisted methods, showcasing the potential for rapid and efficient synthesis. chemmethod.com

In the context of esterification, microwave irradiation has been used in conjunction with catalysts like N-fluorobenzenesulfonimide (NFSi) for the direct esterification of carboxylic acids. researchgate.net This method offers the advantages of using a non-metal, water- and air-tolerant catalyst, simplifying the synthetic and isolation procedures. researchgate.net Such a technique could be adapted for the final esterification step in the synthesis of this compound.

| Green Chemistry Approach | Analogous Reaction | Key Findings | Reference |

| Microwave-Assisted Synthesis | Synthesis of 4-hydroxybenzohydrazide from ethyl p-hydroxybenzoate | Reaction time of 3 minutes at 180 watts, yielding 93% of the product without the need for recrystallization. | chemmethod.com |

| Microwave-Supported Esterification | Esterification of benzoic acid with methanol using NFSi | Significant reduction in reaction time compared to conventional heating. | researchgate.net |

Mechanochemical Synthesis

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., ball milling), offers a solvent-free approach to synthesis, thereby reducing waste and environmental impact. This technique has been successfully applied to the synthesis of various metal complexes and organic compounds. researchgate.net

For instance, a solvent-free mechanochemical method for the synthesis of sodium 4-hydroxybenzoate (B8730719) has been reported, achieving a 95% conversion in just 30 minutes at room temperature. Similarly, the synthesis of ethyl 3,4-dichloro-2-hydroxybenzoate has been explored using mechanochemical methods, demonstrating the potential to eliminate the use of solvents in esterification reactions. smolecule.com Although scaling up mechanochemical processes can be challenging, it remains a promising green alternative for the synthesis of benzoate (B1203000) esters. smolecule.com

| Green Chemistry Approach | Analogous Reaction | Key Findings | Reference |

| Mechanochemical Synthesis | Synthesis of Sodium 4-hydroxybenzoate | Achieved 95% conversion in 30 minutes at room temperature without the use of a solvent. | |

| Mechanochemical Esterification | Synthesis of Ethyl 3,4-dichloro-2-hydroxybenzoate | Ball milling with a catalytic amount of p-TSA can enable esterification at ambient temperatures, eliminating solvent use. | smolecule.com |

Use of Greener Catalysts and Solvents

The development and use of environmentally benign catalysts and solvents are central to green chemistry. Research has focused on replacing hazardous and expensive catalysts with more sustainable alternatives. For example, iron chlorides have been used as catalysts for the etherification of benzyl (B1604629) alcohols in propylene (B89431) carbonate, a green and recyclable solvent. nih.gov This approach avoids the use of more toxic and precious metal catalysts.

Furthermore, zirconium and hafnium-based complexes have been shown to be effective and robust homogeneous catalysts for the reductive etherification of hydroxybenzaldehydes in isopropanol, which acts as both a "green" solvent and a hydrogen transfer reagent. rsc.org The synthesis of methyl 3,5-di-tert-butyl-4-hydroxybenzoate has been achieved using methanol as both a reactant and a solvent, with a simple workup procedure, highlighting a move towards more atom-economical and less wasteful processes. google.com

| Green Catalyst/Solvent System | Analogous Reaction | Key Features | Reference |

| FeCl3·6H2O in Propylene Carbonate | Symmetrical etherification of benzyl alcohols | Use of an inexpensive, eco-friendly catalyst and a recyclable green solvent, with yields ranging from 53% to 91%. | nih.gov |

| Zirconium/Hafnium Polyhedral Oligosilsesquioxane Complexes in Isopropanol | Reductive etherification of hydroxybenzaldehydes | Durable and robust homogeneous catalysts operating in a "green" solvent and reagent. | rsc.org |

| Methanol as Reactant and Solvent | Synthesis of methyl 3,5-di-tert-butyl-4-hydroxybenzoate | Simple technique with mild reaction conditions, no use of toxic solvents, and high product purity. | google.com |

Reactivity of the Aromatic Ring in this compound

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl and ethoxy groups. msu.edu These groups increase the electron density of the benzene (B151609) ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. msu.edu The directing effects of these substituents are crucial in determining the regioselectivity of substitution reactions. Both the hydroxyl and ethoxy groups are ortho, para-directing. msu.edu In this specific molecule, the positions ortho to the hydroxyl group are also ortho and para to the ethoxy group, and vice-versa. This alignment of directing effects strongly favors substitution at the positions ortho and para to these activating groups. Conversely, the methyl ester group is a deactivating, meta-directing group. msu.edu

Electrophilic Aromatic Substitution Reactions: Nitration Studies

Nitration of aromatic compounds is a classic example of electrophilic aromatic substitution, typically carried out with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. uomustansiriyah.edu.iqminia.edu.eg In the case of this compound, the activating effects of the hydroxyl and ethoxy groups facilitate nitration. msu.edu The positions ortho to the hydroxyl group (C2 and C6) and the position para to the hydroxyl group (which is substituted with the ethoxy group) are the most activated sites. However, considering the steric hindrance and the combined directing influence, nitration is expected to occur at the positions ortho to the activating groups.

For instance, the nitration of 3,5-dihydroxybenzoic acid derivatives has been studied, providing insights into the expected reactivity of this compound. smolecule.com Similarly, the nitration of other substituted benzoic acids, such as 3-methylbenzoic acid and 3-bromobenzoic acid, has shown that substitution often occurs at the position ortho to the existing groups. wikipedia.org In a related example, the nitration of 3-methoxy-4-hydroxybenzoic acid methyl ester results in the introduction of a nitro group at the 2-position. google.com

| Reactant | Reagents | Product(s) | Observations |

| This compound | HNO₃, H₂SO₄ | Methyl 3-ethoxy-5-hydroxy-2-nitrobenzoate and/or Methyl 3-ethoxy-5-hydroxy-4-nitrobenzoate and/or Methyl 3-ethoxy-5-hydroxy-6-nitrobenzoate | The electron-donating hydroxyl and ethoxy groups activate the ring for electrophilic substitution. msu.edu The substitution pattern is guided by the ortho, para-directing nature of these groups. msu.edu |

| 3-Methoxy-4-hydroxybenzoic acid methyl ester | HNO₃, H₂SO₄ | Methyl 3-methoxy-4-hydroxy-2-nitrobenzoate | Demonstrates nitration at the position ortho to the hydroxyl group. google.com |

Halogenation and Other Substituent Introduction Reactions

Halogenation of aromatic rings can be achieved using various reagents, such as elemental halogens (Cl₂, Br₂) with a Lewis acid catalyst, or through radical mechanisms under UV light. ucalgary.caunacademy.com For activated rings like that in this compound, halogenation can often proceed without a catalyst. msu.edu The high reactivity of phenols and their derivatives towards bromination is well-documented, often leading to poly-substituted products. msu.edu

The introduction of other substituents can be achieved through various reactions. For example, Friedel-Crafts alkylation and acylation are common methods for introducing alkyl and acyl groups, respectively, onto an aromatic ring. uomustansiriyah.edu.iq However, the presence of the deactivating methyl ester group and the potential for side reactions with the hydroxyl group must be considered.

| Reaction Type | Typical Reagents | Expected Product(s) on this compound | Key Considerations |

| Bromination | Br₂, FeBr₃ or Br₂ in a polar solvent | Mono-, di-, or tri-brominated products at positions ortho and para to the activating groups. | The high activation by the hydroxyl and ethoxy groups can make the reaction difficult to control. msu.edu |

| Chlorination | Cl₂, AlCl₃ | Chlorinated products at the activated positions. | Similar to bromination, over-chlorination can be an issue. |

| Iodination | I₂, oxidizing agent or ICl | Iodinated products at the activated positions. msu.edu | Iodine is less reactive than bromine or chlorine, often requiring an oxidizing agent. msu.edu |

Functional Group Interconversions of the Ester and Hydroxyl Moieties

The ester and hydroxyl functional groups of this compound are amenable to a range of chemical transformations, allowing for the synthesis of a diverse array of derivatives.

Hydrolysis and Saponification of the Methyl Ester

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. rsc.orgpsu.eduyoutube.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. youtube.com The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the carboxylic acid. youtube.com Studies on the saponification of various substituted methyl benzoates have shown that the reaction rates are influenced by the nature of the substituents on the benzene ring. chegg.comyoutube.com

| Reaction | Conditions | Product | Mechanism |

| Saponification | NaOH or KOH in water/alcohol, heat | Sodium 3-ethoxy-5-hydroxybenzoate | Nucleophilic acyl substitution by hydroxide ion. youtube.com |

| Acid Hydrolysis | H₃O⁺, heat | 3-Ethoxy-5-hydroxybenzoic acid | Acid-catalyzed nucleophilic acyl substitution. |

Reduction Reactions of the Ester Group

The methyl ester group can be reduced to a primary alcohol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. The reduction of the ester would yield (3-ethoxy-5-hydroxyphenyl)methanol. It is important to note that the acidic proton of the phenolic hydroxyl group would also react with the hydride reagent, necessitating the use of excess reducing agent.

| Reducing Agent | Product | Key Features |

| Lithium Aluminum Hydride (LiAlH₄) | (3-ethoxy-5-hydroxyphenyl)methanol | Powerful reducing agent capable of reducing esters and carboxylic acids. Reacts with acidic protons. |

| Sodium Borohydride (NaBH₄) | No reaction with the ester | Milder reducing agent, typically does not reduce esters. |

Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional handle for a variety of derivatization reactions. It can be alkylated to form ethers, acylated to form esters, or undergo other reactions characteristic of phenols.

Alkylation: The hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a base. This is a classic Williamson ether synthesis. byjus.comlearncbse.in For example, reaction with methyl iodide in the presence of a base like potassium carbonate would yield Methyl 3,5-diethoxybenzoate.

Acylation: The hydroxyl group can be acylated to form a phenolic ester. This is typically done by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. For instance, reaction with acetyl chloride would yield Methyl 3-ethoxy-5-acetoxybenzoate.

| Reaction Type | Reagents | Product Example |

| Alkylation (Etherification) | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Methyl 3,5-diethoxybenzoate |

| Acylation (Esterification) | Acyl chloride (e.g., CH₃COCl) or Acid Anhydride, Base (e.g., Pyridine) | Methyl 3-ethoxy-5-acetoxybenzoate |

Mechanistic Investigations of this compound Transformations

Detailed mechanistic studies specifically targeting this compound are not extensively documented in publicly available research. However, its reactivity can be understood by examining the mechanisms of analogous compounds, particularly other substituted hydroxybenzoates. The primary reaction pathways involve the phenolic hydroxyl group, the methyl ester, and the aromatic ring itself.

Alkylation of the Phenolic Hydroxyl Group: One of the key reactions for this class of compounds is the alkylation of the phenolic hydroxyl group. Mechanistic insights can be drawn from studies on the closely related Methyl 3,5-dihydroxybenzoate. In the alkylation of Methyl 3,5-dihydroxybenzoate with (bromomethyl)cyclohexane, a notable preference for mono-O-alkylation over the expected bis-O-alkylation was observed under standard conditions (K2CO3 in acetone). fordham.edu This suggests that the introduction of the first bulky alkyl group at one hydroxyl site sterically hinders or electronically deactivates the second hydroxyl group, making the subsequent alkylation less favorable. To achieve the di-alkylated product, more forcing conditions were required. fordham.edu

The reaction proceeds via a Williamson ether synthesis mechanism. The phenolic proton is first abstracted by a base (e.g., K2CO3) to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of the alkylating agent in an SN2 reaction, displacing the bromide and forming the ether linkage.

Table 1: Conditions Influencing Mono- vs. Di-O-Alkylation of Methyl 3,5-dihydroxybenzoate fordham.edu

| Alkylating Agent | Base/Solvent | Temperature | Primary Product | Notes |

|---|---|---|---|---|

| (Bromomethyl)cyclohexane | K₂CO₃ / Acetone | 60°C | Mono-O-alkylated | Di-alkylation did not proceed readily. |

| (Bromomethyl)cyclohexane | K₂CO₃ / DMF | 60°C | Mixture of Mono- and Di-O-alkylated | Changing solvent to DMF facilitated the formation of the di-alkylated product. |

| (Bromomethyl)cyclohexane | K₂CO₃ / DMF | 80°C | Di-O-alkylated | Optimized conditions with excess alkylating agent and higher temperature favor di-alkylation. |

Electrophilic Aromatic Substitution: The benzene ring of this compound is activated towards electrophilic aromatic substitution (SEAr). The mechanism involves the attack of the electron-rich aromatic ring on an electrophile (E+) to form a resonance-stabilized carbocation known as the Wheland intermediate or sigma complex. wuxiapptec.com The formation of this intermediate is the rate-determining step. wuxiapptec.com In the final step, a proton is lost from the carbon bearing the electrophile, restoring the aromaticity of the ring. The regioselectivity of this reaction is dictated by the directing effects of the existing substituents.

Influence of Substituents on Regioselectivity and Reaction Kinetics

The nature and position of the substituents on the benzene ring profoundly impact the molecule's reactivity, determining where reactions occur (regioselectivity) and how fast they proceed (kinetics).

Electronic Effects of Substituents: The reactivity is governed by the combined inductive and resonance effects of the hydroxyl (-OH), ethoxy (-OEt), and methyl ester (-COOCH3) groups.

-OH and -OEt Groups: Both are strongly activating, ortho-, para-directing groups. They donate electron density to the ring via resonance (+R effect) and withdraw electron density weakly via induction (-I effect) due to the electronegativity of the oxygen atoms. The resonance effect is dominant, making the ring more nucleophilic and thus more reactive towards electrophiles. saskoer.ca

-COOCH3 Group: The methyl ester group is a deactivating, meta-directing group. It withdraws electron density from the ring through both induction and resonance (-I and -R effects), making the ring less nucleophilic. saskoer.ca

Influence on Regioselectivity: In electrophilic aromatic substitution, the positions of attack are determined by the activating groups. Both the 3-ethoxy and 5-hydroxy groups direct incoming electrophiles to the positions ortho and para to themselves.

The 5-hydroxy group directs to C4 (ortho), C6 (ortho), and C2 (para).

The 3-ethoxy group directs to C2 (ortho), C4 (ortho), and C6 (para).

The directing effects of these two powerful activating groups are concerted, strongly favoring substitution at positions 2, 4, and 6. The deactivating ester group also directs incoming electrophiles to its meta positions (C2 and C6), further reinforcing the high electron density at these sites. Therefore, electrophilic attack is highly likely to occur at the C2, C4, or C6 positions, with the precise outcome potentially influenced by steric hindrance and the specific electrophile used. For instance, in the reaction of m-cresol, the hydroxyl group shows a dominant ortho-para directing effect. researchgate.net

Influence on Reaction Kinetics: Reaction kinetics are quantitatively analyzed using linear free-energy relationships like the Hammett equation:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reaction, k₀ is the rate constant for the reference (unsubstituted) reaction, σ (sigma) is the substituent constant that depends on the specific substituent and its position (meta or para), and ρ (rho) is the reaction constant that measures the sensitivity of the reaction to substituent effects. pharmacy180.comwikipedia.org

Positive ρ value: Indicates the reaction is aided by electron-withdrawing groups (stabilization of negative charge in the transition state). Alkaline ester hydrolysis has a large positive ρ value (around +2.5 for ethyl benzoates), showing it is highly sensitive to substituents and accelerated by electron-withdrawing groups that make the carbonyl carbon more electrophilic. wikipedia.orglibretexts.org

Negative ρ value: Indicates the reaction is favored by electron-donating groups (stabilization of positive charge in the transition state).

Table 2: Hammett Substituent Constants (σ_meta) for Relevant Groups libretexts.org

| Substituent | σ_meta Value | Electronic Effect |

|---|---|---|

| -OH | +0.12 | Weakly electron-withdrawing (Inductive effect dominates at meta position) |

| -OCH₃ (similar to -OEt) | +0.12 | Weakly electron-withdrawing (Inductive effect dominates at meta position) |

| -COOCH₃ | +0.37 | Moderately electron-withdrawing |

Design and Synthesis of Novel Derivatives and Analogs of Methyl 3 Ethoxy 5 Hydroxybenzoate

Structural Modification at the Ester Moiety

The methyl ester group of methyl 3-ethoxy-5-hydroxybenzoate is a key site for structural modification to produce a variety of derivatives, including carboxylic acids, alternative esters, and amides. These transformations can significantly influence the compound's polarity, solubility, and interaction with biological targets.

One of the most fundamental modifications is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, for instance, using lithium hydroxide (B78521) (LiOH) in a solvent mixture like aqueous DMF. tandfonline.com The resulting carboxylic acid serves as a versatile intermediate for further derivatization.

The carboxylic acid can be converted into a wide range of amides through coupling reactions with various amines. Standard peptide coupling reagents such as O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of a base like N-methylmorpholine (NMM) are effective for this transformation. unimi.it Alternatively, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) with an activating agent like 4-dimethylaminopyridine (B28879) (DMAP) can be employed. unimi.it This approach allows for the introduction of diverse functionalities by varying the amine component.

Transesterification or direct esterification from the carboxylic acid allows for the synthesis of analogs with different alkyl or aryl ester groups. For example, reacting the parent phenol (B47542) with carbon tetrachloride and various alcohols in the presence of iron catalysts can yield a series of alkyl esters. researchgate.net Another method involves the reaction of the corresponding acid with an alcohol, such as methanol (B129727), in the presence of thionyl chloride to re-form the methyl ester or create new esters. tandfonline.com

A more specialized modification involves the synthesis of hydroxamic acids. These can be prepared from the ester or the corresponding acid and have been incorporated into polymeric structures. rsc.org

Table 1: Examples of Reagents for Ester Moiety Modification

| Transformation | Reagents and Conditions | Resulting Functional Group | Reference |

|---|---|---|---|

| Hydrolysis | Lithium Hydroxide (LiOH) | Carboxylic Acid | tandfonline.com |

| Amidation | TBTU, NMM, DMF | Amide | unimi.it |

| Amidation | EDAC, DMAP, DMF | Amide | unimi.it |

| Esterification | Alcohol, Thionyl Chloride, Reflux | Ester | tandfonline.com |

Alterations to the Ethoxy Substituent

Modification of the ethoxy group at the C3 position of the benzene (B151609) ring is another strategy to generate analogs of this compound. These alterations can modulate the lipophilicity and steric profile of the molecule.

A common approach to creating analogs with different ether linkages begins with the demethylation or dealkylation of a related precursor, such as a methoxy-substituted compound, to reveal a hydroxyl group. This phenol can then be alkylated using various haloalkanes to introduce new alkoxy groups. mdpi.com For instance, reacting a phenolic precursor with 1-bromo-2-chloroethane (B52838) in the presence of a base like cesium carbonate in acetone (B3395972) can introduce a 2-chloroethoxy side chain. tandfonline.com

The synthesis of analogs can also be achieved by starting with a dihydroxybenzoic acid derivative and performing selective alkylation. This allows for the introduction of a wide variety of linear or branched alkyl chains, or even more complex moieties, at the desired position.

Another synthetic route involves the Ullmann coupling reaction between a suitably substituted phenol and an aryl bromide to construct the diaryl ether linkage, which can be a precursor to more complex structures. mdpi.com This method is particularly useful for creating analogs where the ethoxy group is replaced by a larger aryloxy substituent.

Table 2: Synthetic Strategies for Modifying Ether Substituents

| Strategy | Key Reaction | Reagents/Intermediates | Resulting Structure | Reference |

|---|---|---|---|---|

| O-Alkylation | Williamson Ether Synthesis | Phenol precursor, 1-bromo-2-chloroethane, Cs2CO3 | Chloroethoxy analog | tandfonline.com |

| O-Alkylation | Williamson Ether Synthesis | Dihydroxybenzoate precursor, Haloalkanes | Varied Alkoxy Analogs | mdpi.com |

Functionalization of the Hydroxyl Group

The phenolic hydroxyl group at the C5 position is a prime target for functionalization, enabling the synthesis of a diverse library of derivatives through reactions like etherification and esterification. nih.gov

Etherification of the hydroxyl group can be accomplished by reacting it with various alkyl halides in the presence of a base. This method has been used to prepare a series of 3-O-alkyl analogs of natural phenols with varying chain lengths. nih.gov For example, the reaction of a phenolic compound with 1-bromo-2-chloroethane using cesium carbonate as a base introduces a functionalized ether side chain. tandfonline.com This side chain can then be used for further modifications.

Esterification of the hydroxyl group is another common strategy. This can be achieved by reacting the phenol with an appropriate acyl chloride or anhydride (B1165640) in the presence of a base. nih.gov This approach allows for the introduction of a wide array of ester functionalities, potentially modulating the compound's properties. For instance, phenolic acids can be reacted with various agents to form esters, amides, and other derivatives. nih.gov

These modifications allow for fine-tuning of the molecule's properties. For example, introducing long alkyl chains via etherification can increase lipophilicity, while adding polar groups through esterification can enhance aqueous solubility.

Table 3: Methods for Hydroxyl Group Functionalization

| Reaction Type | Reagents | Functional Group Introduced | Reference |

|---|---|---|---|

| Etherification | Alkyl Halides, Base (e.g., Cs2CO3) | Alkyl or Aryl Ether | tandfonline.comnih.gov |

Development of Hybrid Molecules Incorporating the Benzoate (B1203000) Scaffold

A modern approach in medicinal chemistry involves the creation of hybrid molecules, which covalently link two or more distinct pharmacophoric scaffolds. This strategy aims to produce chimeric compounds that may exhibit synergistic or novel biological activities, targeting multiple pathways simultaneously. The this compound scaffold can serve as a core structure for the development of such hybrids.

The synthesis of these hybrids typically involves the use of bifunctional linkers or the sequential coupling of different molecular fragments. For example, the carboxylic acid functionality (obtained via hydrolysis of the ester) of the benzoate scaffold can be coupled with an amine-containing fragment of another bioactive molecule. unimi.it This amide linkage is a common and stable way to connect molecular moieties.

Alternatively, the hydroxyl group can be used as an anchor point. It can be converted into an ether or ester linkage to connect to another molecule. For instance, phenolic acids have been linked to other molecules to form amide or ester hybrids. nih.gov

This hybrid pharmacophore approach has been successfully applied to create molecules incorporating scaffolds like azoles, thiadiazoles, and benzimidazoles, which are known for their diverse biological activities. researchgate.netnih.gov By designing hybrids that incorporate the benzoate structure, it is possible to generate novel compounds with potentially enhanced or unique therapeutic profiles.

Advanced Spectroscopic Characterization of Methyl 3 Ethoxy 5 Hydroxybenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework and deduce the connectivity of atoms within the molecule.

¹H NMR Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum of Methyl 3-ethoxy-5-hydroxybenzoate is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region is of particular interest, where the substitution pattern dictates the chemical shifts and coupling patterns of the ring protons.

Aromatic Protons: The three protons on the benzene (B151609) ring are chemically non-equivalent and are expected to resonate in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). The proton at the C2 position, situated between the ester and ethoxy groups, is expected to appear as a triplet. The proton at the C4 position, flanked by the ethoxy and hydroxyl groups, would also likely appear as a triplet. The proton at the C6 position, adjacent to the hydroxyl group, is anticipated to be a triplet as well. The specific chemical shifts are influenced by the electronic effects of the substituents; the ester group is electron-withdrawing, while the hydroxyl and ethoxy groups are electron-donating through resonance.

Ethoxy Group Protons: The ethoxy group will give rise to two signals: a quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃). The quartet appears further downfield due to the deshielding effect of the adjacent oxygen atom.

Methyl Ester Protons: The methyl group of the ester functionality (-COOCH₃) is expected to appear as a sharp singlet, typically in the range of δ 3.8-3.9 ppm.

Hydroxyl Proton: The phenolic hydroxyl proton (-OH) will appear as a singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (C2) | ~7.1 - 7.3 | t | ~2-3 |

| Ar-H (C4) | ~6.6 - 6.8 | t | ~2-3 |

| Ar-H (C6) | ~6.9 - 7.1 | t | ~2-3 |

| -OCH₃ (Ester) | ~3.8 - 3.9 | s | - |

| -OCH₂CH₃ (Ethoxy) | ~4.0 - 4.2 | q | ~7.0 |

| -OCH₂CH₃ (Ethoxy) | ~1.3 - 1.5 | t | ~7.0 |

| -OH | Variable | s | - |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. For this compound, ten distinct signals are expected.

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and will appear at the lowest field, typically in the range of δ 165-175 ppm.

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons bearing the oxygen-containing substituents (C1, C3, C5) will be significantly deshielded compared to the other aromatic carbons. The chemical shifts can be predicted by considering the additive effects of the substituents. acs.org

Alkoxy and Methyl Carbons: The carbons of the ethoxy group and the methyl ester will appear in the upfield region of the spectrum. The methylene carbon of the ethoxy group will be more deshielded than the methyl carbon. The methyl ester carbon typically resonates around δ 50-55 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 166 - 168 |

| C1 (ipso-COOCH₃) | 131 - 133 |

| C2 | 107 - 109 |

| C3 (ipso-OCH₂CH₃) | 160 - 162 |

| C4 | 106 - 108 |

| C5 (ipso-OH) | 158 - 160 |

| C6 | 109 - 111 |

| -OCH₃ (Ester) | 52 - 54 |

| -OCH₂CH₃ (Ethoxy) | 63 - 65 |

| -OCH₂CH₃ (Ethoxy) | 14 - 16 |

Two-Dimensional NMR Techniques

While 1D NMR provides fundamental structural information, 2D NMR techniques are crucial for unambiguous assignment of all proton and carbon signals, especially in complex molecules. weebly.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. For instance, it would show a correlation between the methylene and methyl protons of the ethoxy group. It would also reveal the small, meta-couplings between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the chemical shifts of the protonated carbons, such as the aromatic C-H carbons and the carbons of the ethoxy and methyl ester groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. researchgate.net This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, correlations would be expected from the methyl ester protons to the carbonyl carbon and the C1 aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also be used to study conformational isomers.

Characteristic Absorption Bands and Functional Group Identification

The IR spectrum of this compound is expected to show characteristic absorption bands for each of its functional groups. nist.gov

O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding. docbrown.info

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the ethoxy and methyl groups are observed just below 3000 cm⁻¹. orgchemboulder.com

C=O Stretch: A strong, sharp absorption band corresponding to the ester carbonyl stretch is expected in the region of 1730-1715 cm⁻¹. The exact position is influenced by conjugation with the aromatic ring.

C=C Stretches: Aromatic ring C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region.

C-O Stretches: The C-O stretching vibrations of the ester and ether linkages will result in strong bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic ring can provide information about the substitution pattern and are expected in the 900-675 cm⁻¹ region. orgchemboulder.com

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (hydrogen-bonded) | 3500 - 3200 | Strong, Broad |

| Aromatic C-H stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H stretch | 2990 - 2850 | Medium |

| C=O stretch (ester) | 1730 - 1715 | Strong |

| Aromatic C=C stretch | 1600 - 1450 | Medium to Strong |

| C-O stretch (ester, ether) | 1300 - 1000 | Strong |

| Aromatic C-H out-of-plane bend | 900 - 675 | Medium to Strong |

Conformational Analysis through Vibrational Frequencies

Vibrational spectroscopy can be a powerful tool for studying the conformational preferences of molecules, particularly those with rotational freedom. researchgate.net In the case of this compound and its derivatives, the orientation of the hydroxyl, ethoxy, and methyl ester groups relative to the benzene ring can give rise to different conformers.

The frequency of the O-H stretching vibration is particularly sensitive to its environment. tandfonline.com The presence of intramolecular hydrogen bonding between the hydroxyl proton and an adjacent oxygen atom (from either the ethoxy or ester group) would result in a sharper, lower frequency O-H band compared to that involved in intermolecular hydrogen bonding. By studying the IR spectrum in dilute solutions of non-polar solvents, it is possible to minimize intermolecular interactions and isolate the bands corresponding to different conformers.

Furthermore, theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies of different possible conformers. By comparing the calculated spectra with the experimental IR and Raman data, it is possible to determine the most stable conformation of the molecule in a given state (gas, liquid, or solid). The study of low-frequency vibrations can also provide insight into the torsional modes of the substituent groups.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. For aromatic compounds like this compound and its derivatives, UV-Vis spectra are dictated by the transitions of π-electrons within the benzene ring and the influence of various substituents.

The electronic spectra of p-hydroxybenzoic acid and its esters, including methyl, ethyl, n-butyl, and benzyl (B1604629) p-hydroxybenzoate, exhibit broad absorption bands in the 200 to 400 nm region. nist.gov The position and intensity of these bands are sensitive to the solvent and the pH of the medium, as the ionization state of the phenolic hydroxyl group significantly alters the electronic distribution within the molecule. nist.gov

For instance, methylparaben (Methyl 4-hydroxybenzoate), a common derivative, displays characteristic absorption maxima. The UV-Vis spectrum of parabens is generally characterized by a strong absorption band. researchgate.net The electronic transitions are typically π → π* transitions associated with the benzene ring. The presence of the hydroxyl (-OH) and ester (-COOCH₃) groups as substituents on the benzene ring influences the energy of these transitions. These groups act as chromophores and auxochromes, modifying the absorption wavelength (λmax) and the molar absorptivity (ε).

A study on various substituted 2-phenylbenzofuran (B156813) derivatives, which share structural motifs with benzoate (B1203000) esters, demonstrated that the introduction of different functional groups leads to shifts in the absorption maxima. nih.gov This highlights the sensitivity of the UV-Vis spectrum to the specific substitution pattern on the aromatic ring. While a precise λmax for this compound is not reported in the available literature, it is anticipated to exhibit absorption bands characteristic of a substituted benzene ring, with the exact positions influenced by the combined electronic effects of the hydroxyl, ethoxy, and methyl ester groups.

Table 1: Illustrative UV-Vis Absorption Data for Related Benzoate Derivatives (Note: This table is a representation of typical data for this class of compounds and is not specific to this compound)

| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent |

| Methyl 4-hydroxybenzoate (B8730719) | ~255 | ~16,500 | Ethanol |

| Ethyl 4-hydroxybenzoate | ~256 | ~17,000 | Ethanol |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement in the solid state. This technique provides precise information on bond lengths, bond angles, and crystallographic parameters, offering insights into the molecule's conformation and intermolecular interactions.

While the crystal structure of this compound is not publicly documented, the structures of several of its derivatives have been elucidated, providing a framework for understanding its potential solid-state architecture.

For example, the single-crystal X-ray structure of Methyl 4-hydroxybenzoate (methylparaben) has been determined. plos.org It crystallizes in the monoclinic crystal system. plos.org The crystal structure reveals extensive intermolecular hydrogen bonding, which plays a crucial role in the formation of a three-dimensional framework. plos.org

Another derivative, Methyl 4-methylbenzoate , has also been characterized by single-crystal X-ray diffraction. researchgate.net Its molecule is planar, with the aromatic ring and the carboxyl group being nearly coplanar. researchgate.net The crystal structure exhibits intermolecular C—H···O contacts that link the molecules into infinite chains. researchgate.net

The analysis of a more complex derivative, methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate , shows an E conformation about the C=C bond, with the quinoline (B57606) and benzene rings being inclined to each other. nih.gov The crystal packing is stabilized by O—H···O hydrogen bonds, forming inversion dimers. nih.gov

These examples underscore the power of X-ray diffraction in revealing detailed structural information. For this compound, one would expect the crystal structure to be influenced by hydrogen bonding involving the hydroxyl group and potential C—H···O interactions. The planarity of the benzene ring and the conformation of the ethoxy and methyl ester substituents would be key features determined by such an analysis.

Table 2: Representative Crystallographic Data for Methyl Benzoate Derivatives (Note: This table presents data for derivatives to illustrate the type of information obtained from X-ray diffraction analysis.)

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Methyl 4-methylbenzoate researchgate.net | Monoclinic | P2₁/c | 5.9134 | 7.6048 | 17.484 | 97.783 |

| Methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate nih.gov | Monoclinic | P2₁/n | 10.379 | 10.088 | 14.593 | 97.35 |

Computational and Theoretical Chemistry Studies on Methyl 3 Ethoxy 5 Hydroxybenzoate

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation and for calculating various electronic properties.

For Methyl 3-ethoxy-5-hydroxybenzoate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine its three-dimensional structure. sci-hub.ru This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule. The resulting optimized geometry represents the most probable structure of the molecule in a vacuum. Studies on analogous compounds like methyl 4-hydroxybenzoate (B8730719) have successfully used DFT to correlate theoretical structures with experimental X-ray diffraction data. kaust.edu.sa

The electronic structure analysis provides crucial data such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular reactivity and kinetic stability; a smaller gap suggests the molecule is more likely to be reactive. kaust.edu.sajetir.org For phenolic compounds, these frontier orbitals are essential in understanding their antioxidant activity and reaction mechanisms. acs.org

Table 1: Representative Theoretical Geometrical Parameters for this compound (Illustrative) This table is illustrative, based on typical values from DFT calculations on similar substituted benzoates.

| Bond Lengths (Å) | Bond Angles (°) | Dihedral Angles (°) | |||

|---|---|---|---|---|---|

| Bond | Value | Angle | Value | Angle | Value |

| C-OH | 1.36 | C-C-O (hydroxyl) | 118.5 | C-C-O-H | 0.0 |

| C-O (ethoxy) | 1.37 | C-O-C (ether) | 117.8 | C-C-O-C (ethoxy) | 5.2 |

| O-CH2 | 1.43 | C-C-C (ring) | 120.1 | O-C-C-H (ethyl) | 179.5 |

| C=O (ester) | 1.21 | O-C=O (ester) | 123.5 | C-C-C=O (ester) | 178.9 |

| C-O (ester) | 1.35 | C-O-C (ester) | 116.0 | C-O-C-H (methyl) | 0.1 |

Molecular Dynamics Simulations and Conformational Analysis

While DFT provides a static image of the molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing deep insights into conformational flexibility and intermolecular interactions. scielo.br

For this compound, key areas of flexibility are the rotatable bonds associated with the ethoxy and methyl ester substituents. The ethoxy group's conformation relative to the benzene (B151609) ring is of particular interest. Studies on similar molecules like ethoxybenzene show that it preferentially adopts a planar conformation to maximize conjugation, but non-planar (gauche) conformations are also accessible. researchgate.netacs.org The barrier to rotation around the aryl-oxygen bond in such systems is typically low. smolecule.com

MD simulations can map the potential energy surface related to the rotation of these substituent groups, revealing the most stable conformers and the energy barriers between them. nih.gov By simulating the molecule in an explicit solvent like water, MD can also show how intermolecular hydrogen bonds with the solvent affect the conformational preferences of the solute molecule.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical methods, primarily DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. nih.gov This includes vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.

Calculated vibrational spectra can help in the assignment of experimental IR bands. For this compound, key vibrational modes would include the O-H stretching of the hydroxyl group, the C=O stretching of the ester, and the C-O stretching modes of the ether and ester groups. The position of the O-H stretch is particularly sensitive to hydrogen bonding. nih.gov

DFT can also provide accurate predictions of ¹H and ¹³C NMR chemical shifts. rsc.orgnih.gov The calculated chemical shifts for the aromatic carbons and protons in this compound would reflect the combined electronic effects of the hydroxyl (electron-donating), ethoxy (electron-donating), and methyl carboxylate (electron-withdrawing) groups. Comparing calculated and experimental NMR data is a powerful method for confirming molecular structure and conformation in solution. nih.govlmaleidykla.lt

Table 2: Representative Calculated vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound (Illustrative) This table is for illustrative purposes, showing the type of data generated from quantum chemical calculations.

| Atom | Calculated δ (ppm) | Hypothetical Experimental δ (ppm) |

|---|---|---|

| C (C-OH) | 158.5 | 158.9 |

| C (C-OEt) | 160.2 | 160.5 |

| C (C-COOMe) | 132.8 | 133.1 |

| C=O | 166.5 | 166.9 |

| O-CH3 | 52.1 | 52.4 |

| O-CH2-CH3 | 64.3 | 64.6 |

| O-CH2-CH3 | 14.5 | 14.8 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity. nih.gov These models are invaluable in drug discovery and materials science for designing new derivatives with enhanced properties, such as improved antioxidant or enzyme inhibitory activity. researchgate.netnih.gov

To build a QSAR model for derivatives of this compound, a set of molecules with structural variations would be synthesized and their biological activity (e.g., tyrosinase inhibition or radical scavenging activity) would be measured. nih.govffhdj.com Then, various molecular descriptors for each derivative would be calculated using computational methods. These descriptors fall into several categories:

Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric: Molar refractivity (MR), molecular volume, surface area.

Hydrophobic: LogP (partition coefficient).

Topological: Connectivity indices that describe molecular branching. nih.gov

A mathematical equation is then derived to link these descriptors to the observed activity. For instance, QSAR studies on benzoic acid derivatives as tyrosinase inhibitors have shown that hydrophobicity (π), steric parameters (MR), and hydrogen bond acceptors are significant contributors to their inhibitory activity. nih.gov Such a model could guide the rational design of new, more potent inhibitors based on the this compound scaffold.

Table 3: Key Molecular Descriptors for QSAR Modeling of this compound (Illustrative)

| Descriptor | Definition | Illustrative Value |

|---|---|---|

| LogP | Octanol-water partition coefficient | 2.15 |

| Molar Refractivity (MR) | Molar polarizability of a molecule | 50.4 cm³/mol |

| HOMO Energy | Highest Occupied Molecular Orbital energy | -6.5 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy | -1.2 eV |

| Dipole Moment | Measure of molecular polarity | 2.8 D |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms | 72.8 Ų |

Exploration of Intramolecular Interactions and Hydrogen Bonding Dynamics

The arrangement of the hydroxyl and ethoxy groups on the benzene ring of this compound allows for the possibility of intramolecular hydrogen bonding. A hydrogen bond could form between the hydrogen of the phenolic -OH group (donor) and one of the lone pairs on the ether oxygen of the ethoxy group (acceptor). This interaction would result in the formation of a stable pseudo-six-membered ring.

Furthermore, MD simulations can be used to study the dynamics of this hydrogen bond in solution. mdpi.com These simulations can reveal the bond's lifetime, how often it breaks and reforms, and whether it competes with intermolecular hydrogen bonds to solvent molecules. chemistryguru.com.sg Understanding these dynamics is crucial as the availability of the phenolic proton for intermolecular interactions is key to properties like antioxidant activity and receptor binding.

Applications of Methyl 3 Ethoxy 5 Hydroxybenzoate and Its Derivatives in Specialized Organic Chemistry and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

Methyl 3-ethoxy-5-hydroxybenzoate is a trifunctional aromatic compound whose structural arrangement makes it a highly versatile building block in multi-step organic synthesis. The molecule possesses three distinct functional groups—a phenolic hydroxyl, an ethoxy ether, and a methyl ester—each offering a different reaction pathway. This multifunctionality allows for selective and sequential chemical modifications, enabling the construction of complex molecular architectures.

The reactivity of each functional group can be strategically exploited. The phenolic hydroxyl group can undergo O-alkylation or O-acylation, serve as a nucleophile in various coupling reactions, or be converted into a triflate for cross-coupling reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a benzyl (B1604629) alcohol, or converted to an amide. The ethoxy group is generally stable but can be cleaved under harsh conditions if necessary. This differential reactivity is fundamental to its utility as a scaffold for creating more elaborate molecules, such as polyphenolic compounds and other substituted aromatic derivatives nih.gov. The principles of using substituted hydroxybenzoates in the synthesis of complex new chemical entities have been demonstrated in the development of therapeutic agents, where precise control over functional group manipulation is paramount acs.org.

Table 1: Functional Group Reactivity in this compound

| Functional Group | Position | Potential Synthetic Transformations |

|---|---|---|

| Hydroxyl (-OH) | C5 | Etherification, Esterification, Williamson Ether Synthesis, Mitsunobu Reaction, Conversion to Triflate for Cross-Coupling |

| Ester (-COOCH₃) | C1 | Saponification (hydrolysis) to Carboxylic Acid, Reduction to Alcohol, Amidation, Grignard Reaction |

Utilization in the Preparation of Precursors for Advanced Materials

The distinct functional groups of this compound make it a valuable precursor for advanced materials, particularly polymers. The hydroxyl and methyl ester functionalities are suitable for polycondensation reactions, a common method for synthesizing polyesters and polyethers. For instance, p-hydroxybenzoic acid, a related compound, is used industrially in the production of high-performance liquid-crystal polymers beilstein-journals.org.

Following this precedent, this compound can be envisioned as a monomer for creating novel polyesters with tailored properties. The ethoxy side group can enhance solubility and modify the thermal and mechanical properties of the resulting polymer, such as lowering the glass transition temperature. The synthesis of performance-advantaged polymers from lignin-derived monomers like vanillic and syringic acids, which are also substituted hydroxybenzoates, highlights the strategy of using such building blocks to create sustainable and functional materials acs.org. The incorporation of monomers like this compound could lead to the development of specialty polymers with applications in coatings, adhesives, and engineering plastics.

Integration in Macromolecular Architecture Design

The specific substitution pattern of this compound lends itself to the design of complex macromolecular architectures such as dendrimers and hyperbranched polymers. The molecule can be conceptualized as an AB₂-type monomer, where 'A' is the reactive hydroxyl group and the two 'B' sites can be generated from the methyl ester and another position on the aromatic ring (after suitable modification). This type of monomer is fundamental to the divergent synthesis of dendritic structures.

Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure. The synthesis of Polyamidoamine (PAMAM) dendrimers, for example, involves a step-wise growth process starting from a core molecule researchgate.net. Similarly, functionalized building blocks are essential for creating modular drug delivery platforms based on dendrimers nih.gov. By protecting and activating its functional groups in a controlled sequence, this compound could be used to construct successive generations of dendrimers, with the ethoxy group providing internal modification to influence the final properties of the macromolecule.

Exploration in Non-Linear Optical (NLO) Materials Development

Molecules with significant second-order non-linear optical (NLO) properties typically feature an electron-rich donor group and an electron-deficient acceptor group connected by a π-conjugated system. This "push-pull" configuration creates a large dipole moment and hyperpolarizability. This compound possesses the basic structural elements for NLO applications. The aromatic ring acts as the conjugated bridge, while the hydroxyl and ethoxy groups are electron-donating, and the methyl ester group is electron-withdrawing.

Research into novel chromophores for NLO materials has shown that substituted benzoates can serve as crucial intermediates researchgate.net. The hyperpolarizability of the this compound scaffold could be further enhanced through chemical modification, for example, by introducing stronger donor or acceptor groups or by extending the π-conjugation system. This makes it a promising starting point for the rational design of new organic NLO materials for applications in telecommunications, optical computing, and signal processing researchgate.net.

Table 2: NLO Properties of the this compound Scaffold

| Structural Feature | Role in NLO Properties | Potential for Enhancement |

|---|---|---|

| Aromatic Ring | π-Conjugated Bridge | Extension with vinyl or ethynyl (B1212043) linkers |

| -OH, -OCH₂CH₃ Groups | Electron Donors (Push) | Conversion to stronger donors (e.g., -NR₂) |

Applications as a Chemical Intermediate in Fragrance and Flavor Precursor Synthesis

Substituted phenolic ethers and esters are prevalent in the fragrance and flavor industry due to their characteristic aromas. Methyl benzoate (B1203000) itself is a volatile ester with a pleasant, fruity odor used in perfumes nih.gov. The structure of this compound is closely related to key fragrance compounds. For example, ethyl vanillin (B372448) (3-ethoxy-4-hydroxybenzaldehyde) is a widely used aroma chemical, and its derivatives are used to synthesize commercially important fragrances like Methyl Diantilis researchgate.net.

Given this structural similarity, this compound serves as a valuable intermediate for synthesizing novel aroma chemicals. The functional handles on the molecule allow for various modifications to produce a range of derivatives with potentially interesting olfactory properties. For example, reduction of the ester to an alcohol or its conversion to other esters could yield new compounds with floral, sweet, or spicy notes for use in perfumery and food applications researchgate.net.

Potential in Agricultural Chemistry Formulations

Benzoic acid and its esters have demonstrated significant potential in agricultural applications as environmentally benign pesticides. Methyl benzoate, in particular, has been shown to be an effective biopesticide with multiple modes of action, including as a fumigant, contact toxicant, repellent, and oviposition deterrent against a variety of agricultural pests mdpi.comresearchgate.net. It is considered a biorational pesticide with low toxicity to non-target organisms researchgate.net.

Derivatives of methyl benzoate are being explored to enhance these properties. The introduction of ethoxy and hydroxy groups, as in this compound, could modulate the compound's biological activity, persistence, and spectrum of efficacy. The structural modifications could lead to new active ingredients for integrated pest management (IPM) programs researchgate.net. Furthermore, substituted benzoic acids form the core of several commercial herbicides, such as dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) psu.edu. This suggests that derivatives of this compound could also be investigated as scaffolds for the development of new herbicides or other agrochemicals google.com.

Table 3: Known Pesticidal Activities of Methyl Benzoate and Potential for Derivatives

| Mode of Action | Target Pests | Potential Influence of Ethoxy/Hydroxy Groups |

|---|---|---|

| Fumigant | Stored product pests (e.g., weevils, beetles) | Altered volatility and penetration |

| Contact Toxicant | Mites, aphids, whiteflies | Modified cuticular absorption and target site interaction |

| Repellent | Various insect pests | Changed receptor binding affinity |

Advanced Analytical and Characterization Methodologies for Research Purity and Identity

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is an indispensable tool for the unequivocal identification of a compound by providing a highly accurate mass measurement of its molecular ion. This technique allows for the determination of the elemental composition of the molecule with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

For Methyl 3-ethoxy-5-hydroxybenzoate, with a molecular formula of C10H12O4, the expected exact mass can be calculated. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm). This low mass error provides strong evidence for the compound's elemental formula.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C10H12O4 |

| Molecular Weight | 196.20 g/mol |

| Monoisotopic Mass | 196.0736 u |

This table presents the theoretical molecular weight and monoisotopic mass for this compound, which would be confirmed by HRMS.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for assessing the purity of a chemical compound and for its separation from any impurities or isomers. High-Performance Liquid Chromatography (HPLC) is a primary technique used for this purpose.

The purity of a sample of this compound would be determined by developing a suitable HPLC method. This would involve selecting an appropriate stationary phase (e.g., a C18 column for reversed-phase chromatography) and a mobile phase (typically a mixture of an aqueous solvent, like water with an acid modifier, and an organic solvent, like acetonitrile (B52724) or methanol). The compound would elute at a specific retention time, and the presence of other peaks would indicate impurities. The peak area of the main compound relative to the total peak area would be used to quantify its purity.

Given its structure with both a hydroxyl and an ethoxy group on the benzene (B151609) ring, separation from potential positional isomers is crucial. Specialized HPLC columns and method optimization would be key to achieving baseline separation of such closely related compounds.

Table 2: Illustrative HPLC Method Parameters for Analysis of Hydroxybenzoate Derivatives

| Parameter | Condition |

| Column | Reversed-phase C18, e.g., 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength relevant to the compound's chromophore |

| Injection Volume | 10 µL |

This table provides an example of typical HPLC conditions that could be adapted for the analysis of this compound.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique used to determine the mass fractions of carbon, hydrogen, and other elements within a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's empirical formula. A close correlation between the experimental and theoretical values serves as strong evidence for the compound's purity and elemental composition.

For this compound (C10H12O4), the theoretical percentages of carbon, hydrogen, and oxygen can be calculated. An elemental analyzer would be used to combust a small, precisely weighed sample of the compound, and the resulting combustion gases (CO2, H2O) are measured to determine the C and H content.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 61.22 |

| Hydrogen | H | 6.16 |

| Oxygen | O | 32.62 |

This table shows the theoretical elemental composition of this compound. Experimental results from elemental analysis would be expected to be in close agreement with these values for a pure sample.

Crystallographic Data Analysis for Polymorphism and Supramolecular Structures

This technique is also crucial for identifying and characterizing polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can have different physical properties. Furthermore, crystallographic analysis reveals the supramolecular architecture, detailing the intermolecular interactions such as hydrogen bonding and π-stacking that dictate how the molecules pack in the solid state. For this compound, the hydroxyl group and the ester carbonyl group would be expected to participate in hydrogen bonding.